N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide
Description
N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide is a carbohydrazide derivative featuring a 2,5-dimethylfuran-3-carbonyl backbone linked via an imine bond to a 3-(benzyloxy)benzylidene group. This compound belongs to the class of hydrazide derivatives, which are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Key structural attributes:
- Furan ring: Electron-rich due to oxygen heteroatom, influencing electronic properties and reactivity.
- Hydrazide linkage: Provides sites for hydrogen bonding (N–H and carbonyl groups), critical for molecular recognition in crystal packing or biological targets.
Properties
Molecular Formula |
C21H20N2O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C21H20N2O3/c1-15-11-20(16(2)26-15)21(24)23-22-13-18-9-6-10-19(12-18)25-14-17-7-4-3-5-8-17/h3-13H,14H2,1-2H3,(H,23,24)/b22-13+ |
InChI Key |
PULVDPBGOYFFJX-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2,5-dimethylfuran-3-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
N′-{(E)-[4-(Benzyloxy)phenyl]methylidene}-2,5-dimethylfuran-3-carbohydrazide
- Key difference : The benzyloxy group is at the para position (4-position) on the phenyl ring instead of the meta (3-position).
- Impact: Altered dipole moments due to substituent orientation. Potential differences in crystal packing (e.g., hydrogen-bonding networks) and solubility. Biological activity may vary due to spatial arrangement affecting target binding .
N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide
- Key difference : Replaces the benzyloxy group with a 3-fluorophenyl moiety and uses a 2-methylbenzohydrazide backbone.
- Crystal structure analysis reveals dihedral angles of 85.3° and 10.0° between aromatic rings in two independent molecules, suggesting conformational flexibility. N–H⋯O hydrogen bonds form chains along the [100] direction, a pattern distinct from the target compound’s packing .
Core Scaffold Variations
5-(2-(Benzyloxy)phenyl)-N'-(4-(dimethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide
- Key difference : Replaces the furan ring with a pyrazole core.
- Impact :
N-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methoxy-N'-(phenylcarbonyl)benzohydrazide
- Key difference: Incorporates a pyrrolidinone ring and chlorophenyl group.
- Impact: The pyrrolidinone ring introduces steric constraints and additional hydrogen-bond acceptors (carbonyl groups). Chlorine substituent increases lipophilicity and may influence metabolic stability .
Data Table: Structural and Physical Comparisons
| Compound Name | Substituent Position/Core | Molecular Weight (g/mol) | Hydrogen-Bond Donors/Acceptors | Notable Properties |
|---|---|---|---|---|
| N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide | 3-Benzyloxy, furan | ~368.4 | 2 donors, 4 acceptors | High lipophilicity, planar imine linkage |
| N′-{(E)-[4-(Benzyloxy)phenyl]methylidene}-2,5-dimethylfuran-3-carbohydrazide | 4-Benzyloxy, furan | ~368.4 | 2 donors, 4 acceptors | Altered dipole, distinct crystal packing |
| N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide | 3-Fluoro, benzene | ~272.3 | 1 donor, 3 acceptors | Flexible dihedral angles, fluorine effects |
| 5-(2-(Benzyloxy)phenyl)-N'-(4-(dimethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide | Pyrazole core | ~457.5 | 2 donors, 6 acceptors | Enhanced rigidity, multiple H-bond sites |
Research Findings and Implications
- Synthetic Routes: The target compound is likely synthesized via condensation of 3-(benzyloxy)benzaldehyde with 2,5-dimethylfuran-3-carbohydrazide in methanol, analogous to methods described for fluorobenzylidene analogs .
- Crystal Packing : Compared to the fluorinated analog, the benzyloxy group’s bulk may reduce conformational flexibility, leading to tighter packing or alternative hydrogen-bond motifs.
- Biological Relevance: The 3-benzyloxy substituent may enhance membrane permeability compared to smaller groups (e.g., fluorine).
Biological Activity
N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 348.4 g/mol. Its structure features a furan ring, a hydrazide functional group, and a benzyloxy-substituted phenyl moiety, which are crucial for its biological activity.
1. Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the benzyloxy group enhances electron donation capabilities, which may contribute to scavenging free radicals and reducing oxidative stress.
2. Anticancer Properties
Several studies have explored the anticancer potential of hydrazone derivatives. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that such compounds induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes such as monoamine oxidase (MAO). Inhibitors of MAO-B are particularly relevant in treating neurodegenerative disorders like Parkinson's disease. Preliminary data suggest that derivatives with similar structures can selectively inhibit MAO-B, potentially offering neuroprotective effects.
Table 1: Summary of Biological Activities
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antioxidant Mechanism : The compound likely donates electrons to reactive oxygen species (ROS), neutralizing them and preventing cellular damage.
- Apoptotic Pathway Activation : It may trigger intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
- MAO-B Inhibition : The structural features allow for binding at the active site of MAO-B, inhibiting its activity and consequently increasing levels of neurotransmitters like dopamine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
